molecular formula C20H14O2 B181611 3,3-Diphenyl-2-benzofuran-1(3H)-one CAS No. 596-29-2

3,3-Diphenyl-2-benzofuran-1(3H)-one

Cat. No. B181611
CAS RN: 596-29-2
M. Wt: 286.3 g/mol
InChI Key: WUBNJKMFYXGQDB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Structural Characterization and Synthesis

  • Structural Characterization : 1,3-Diphenyl-2-benzofuran, closely related to 3,3-Diphenyl-2-benzofuran-1(3H)-one, exhibits distinct alternation of short and long C—C bonds, indicating a polyene character. This structure has been used in over 60 Diels–Alder adducts, highlighting its significance in chemical synthesis (Boere, Dibble, & Fischer, 2008).
  • Palladium-Catalyzed Synthesis : The palladium-catalyzed carbonylative reaction of 2-alkynylphenol with carbon monoxide leads to 3-(benzofuran-3-ylmethylene)benzofuran-2(3H)-ones. This reaction highlights a novel synthetic pathway for related compounds, showing high yields and selectivity (Luo & Wu, 2011).

Antioxidant and Antimicrobial Properties

  • Antioxidant Screening : Benzofuran derivatives synthesized from 2-hydroxy acetophenones have been tested for in vitro antioxidant activity. These derivatives, related to 3,3-Diphenyl-2-benzofuran-1(3H)-one, showed promising results, indicating their potential as antioxidant agents (Rangaswamy et al., 2015).
  • Antimicrobial and Antioxidant Activities : Benzofuranyl esters, structurally related to 3,3-Diphenyl-2-benzofuran-1(3H)-one, have been synthesized and tested for antimicrobial and antioxidant activities. These compounds showed significant results in these domains (Kumar et al., 2015).

Application in Solar Cells

  • Organic Solar Cells : New donor–acceptor–donor small-molecule compounds, using benzofuran as a component, were synthesized for use in organic solar cells. These molecules, including benzofuran derivatives, demonstrated promising charge transport properties (Borgne et al., 2017).

Medicinal Chemistry and Drug Design

  • Molecular Docking Studies : Molecular docking analysis of benzofuran-carboxylic acids derivatives, similar to 3,3-Diphenyl-2-benzofuran-1(3H)-one, was conducted to explore their potential as inhibitors against cancer and microbial diseases. This study showcases the relevance of these compounds in medicinal chemistry (Sagaama et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3,3-diphenyl-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-19-17-13-7-8-14-18(17)20(22-19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBNJKMFYXGQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285148
Record name 3,3-Diphenyl-2-benzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenyl-2-benzofuran-1(3H)-one

CAS RN

596-29-2
Record name MLS002608257
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-Diphenyl-2-benzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JW Darcy - 2019 - search.proquest.com
Proton-coupled electron transfer (PCET) describes reactions involving the transfer (s) of electrons (e–) and protons (H+). Hydrogen atom transfer (HAT), one of the most widely studied …
Number of citations: 0 search.proquest.com
L Mahendar, G Satyanarayana - The Journal of Organic …, 2015 - ACS Publications
An efficient domino one-pot strategy via [Cu]-catalyzed intermolecular “cyanation” of o-bromobenzyl alcohols → in situ intramolecular “nucleophilic attack” → “hydrolysis” is presented, …
Number of citations: 41 pubs.acs.org

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